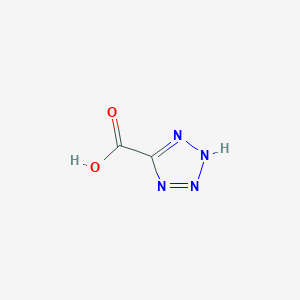

1H-Tetrazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2H-tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNZBNHVVQIRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331383 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75773-99-8 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1H-Tetrazole-5-carboxylic Acid in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties of 1H-Tetrazole-5-carboxylic Acid

This compound and its derivatives represent a cornerstone in contemporary medicinal chemistry and materials science. The core value of this heterocyclic compound lies in its function as a bioisostere—a molecular mimic—for the carboxylic acid group.[1][2][3][4] This mimicry is not merely structural but also functional, with the tetrazole ring offering a similar pKa to a carboxylic acid, allowing it to engage in crucial ionic interactions with biological targets.[5][6][7] However, its advantages extend further; the tetrazole moiety often imparts superior metabolic stability and increased lipophilicity compared to its carboxylate counterpart, properties that are highly desirable in drug development to enhance pharmacokinetic profiles.[1][2][8]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis, core chemical properties, reactivity, and analytical profile of this compound. By explaining the causality behind its chemical behavior and grounding the information in established protocols, this document serves as a practical resource for harnessing the full potential of this versatile molecule.

Physicochemical and Spectroscopic Profile

A foundational understanding of this compound begins with its fundamental physicochemical and spectroscopic characteristics. These properties are crucial for its identification, purification, and application in further synthetic work.

Core Physicochemical Data

The essential properties of this compound are summarized below. The acidity (pKa) is particularly noteworthy, as its similarity to that of many carboxylic acids is the primary reason for its use as a bioisostere.[5][6]

| Property | Value | Source |

| Molecular Formula | C₂H₂N₄O₂ | [9] |

| Molecular Weight | 114.06 g/mol | [9] |

| Appearance | White to light-yellow crystalline powder | [10] |

| Melting Point | Decomposes above 155-157°C (for parent 1H-tetrazole) | [10] |

| Solubility | Soluble in water (47 g/L at 25°C) and polar organic solvents | [9] |

| pKa | ~2.8 - 4.9 (Varies, comparable to carboxylic acids) | [5][11] |

Spectroscopic Signature

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching vibration of a carboxylic acid dimer.[12] A strong, sharp peak for the C=O (carbonyl) stretch typically appears around 1700-1725 cm⁻¹.[13] Additionally, characteristic peaks for the tetrazole ring, including N=N and C=N stretching vibrations, are observed in the 900-1600 cm⁻¹ range.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : In a solvent like DMSO-d₆, the most distinct signal is a broad singlet at a significantly downfield chemical shift (often >10 ppm) corresponding to the highly acidic carboxylic acid proton. The N-H proton of the tetrazole ring also appears as a broad signal, typically in the 15-17 ppm range for related 5-substituted-1H-tetrazoles.[15][16]

-

¹³C NMR : The spectrum will be characterized by two key signals: one for the carboxylic acid carbonyl carbon (typically ~160-170 ppm) and another for the C5 carbon of the tetrazole ring (around 155 ppm).[16][17]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) is commonly used for analysis. A key fragmentation pathway for 5-substituted tetrazoles in negative ion mode is the loss of a neutral nitrogen molecule (N₂).[18] In positive ion mode, fragmentation often involves the elimination of hydrazoic acid (HN₃).[18]

Synthesis of this compound and its Esters

The most prevalent and industrially scalable method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[19][20] This approach is valued for its reliability and the accessibility of starting materials.

Synthesis Pathway Overview

The general transformation involves the reaction of an appropriate cyanoformate ester with an azide salt, followed by hydrolysis to yield the target carboxylic acid.

Caption: General synthesis of this compound.

Experimental Protocol: Synthesis of Ethyl 1H-tetrazole-5-carboxylate

This protocol describes the formation of the ethyl ester, a common precursor to the carboxylic acid. The use of an acid source like ammonium chloride or acetic acid is critical to generate hydrazoic acid (HN₃) in situ, which is the active azide species in the cycloaddition.

Materials:

-

Ethyl cyanoformate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Acetic Acid

-

Solvent (e.g., Dimethylformamide - DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl cyanoformate (1 equivalent) in DMF.

-

Addition of Reagents : Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Caution : Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).[21][22] Hydrazoic acid, generated in situ, is volatile and explosive. Ensure the reaction is conducted in a well-ventilated fume hood.

-

Heating : Heat the reaction mixture to 80-120°C and stir for 12-24 hours.[19] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker of ice water.

-

Extraction : Extract the aqueous mixture with ethyl acetate (3x).

-

Washing : Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 1H-tetrazole-5-carboxylate.

-

Purification : The crude product can be purified by recrystallization or column chromatography to obtain the final product.

Hydrolysis to this compound : The resulting ester can be readily hydrolyzed to the carboxylic acid by refluxing with an aqueous acid (e.g., HCl) or a base (e.g., KOH followed by acidic workup).[13][23]

Core Chemical Reactivity

The reactivity of this compound is dominated by the interplay between the acidic carboxylic acid group and the stable heterocyclic tetrazole ring.

Caption: Key reactions of this compound.

-

Acidity and Salt Formation : As an acid, it readily reacts with bases to form the corresponding carboxylate salt. This is the basis of its ability to form ionic bonds in biological systems.

-

Esterification : The carboxylic acid group can be converted to an ester under standard conditions, such as Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst). This is often done to create prodrugs that can improve oral bioavailability.[1]

-

Amide Formation : The carboxylic acid can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and subsequently reacted with amines to form amides. This reaction is fundamental in peptide chemistry and the synthesis of complex drug molecules.

-

Decarboxylation : A significant reaction of this molecule is its thermal decarboxylation. Upon heating, this compound can lose carbon dioxide to yield the parent 1H-Tetrazole.[24] This reaction highlights the relative instability of the carboxyl group on the electron-deficient tetrazole ring under certain conditions and is a key consideration in its handling and storage.

Applications in Drug Development and Medicinal Chemistry

The primary application of this compound is as a surrogate for the carboxylic acid moiety in drug design.[3][4]

-

Bioisosterism in Action : The tetrazole group has a pKa and steric profile similar to a carboxylic acid, allowing it to maintain or sometimes enhance binding affinity to target receptors.[5][6] A classic example is in the development of angiotensin II receptor antagonists (sartans) like Losartan, where a tetrazole ring replaced a carboxylic acid to improve the drug's properties.[3]

-

Improved Metabolic Stability : Carboxylic acids are often susceptible to metabolic transformations in the body. The tetrazole ring is generally more resistant to such metabolic degradation, which can lead to a longer duration of action for the drug.[1][2]

-

Enhanced Pharmacokinetics : Replacing a carboxylate with a tetrazole can increase a molecule's lipophilicity. This can improve its ability to cross cell membranes, potentially leading to better absorption and distribution in the body.[2]

Safety and Handling

While this compound itself is a stable solid, its handling requires adherence to standard laboratory safety practices. The parent 1H-tetrazole is known to be explosive under conditions of shock or heat, and this potential hazard should be respected, especially in reactions that might lead to its formation (e.g., decarboxylation).[10]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[21][25]

-

Handling : Handle in a well-ventilated area or fume hood to avoid inhalation of dust.[22][25] Avoid contact with skin and eyes.[21][22]

-

Storage : Store in a tightly closed container in a cool, dry place.[21]

-

Incompatibilities : Avoid strong oxidizing agents.[21]

Conclusion

This compound is more than just a simple heterocyclic compound; it is a strategic tool in the arsenal of the medicinal chemist. Its unique combination of carboxylic acid-like acidity, enhanced metabolic stability, and favorable pharmacokinetic contributions makes it an invaluable building block for the design of modern therapeutics. A thorough understanding of its synthesis, reactivity, and spectroscopic properties, as detailed in this guide, is essential for any scientist looking to leverage its powerful capabilities in research and development.

References

- This compound ethyl ester,sodium salt - SAFETY DATA SHEET. (n.d.).

- Jadhav, S. D., et al. (2019). Novel two step synthesis of bis/Mono 1-aryl-1H-tetrazole-5-carboxylic acid. Taylor & Francis Online.

- This compound ethyl ester,sodium salt - SAFETY DATA SHEET. (2024).

- Mittal, R., Kumar, A., & Awasthi, S. K. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry.

- Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health (NIH).

- 1H-Tetrazolyl-5-Carboxylic acid ethyl ester. (2024). ChemBK.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry.

- 1H-Tetrazole SDS, 288-94-8 Safety Data Sheets. (n.d.). ECHEMI.

- Tetrazoles as carboxylic acid bioisosteres in drug discovery. (n.d.). ResearchGate.

- Yadav, V., et al. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND.

- 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. (2025). ResearchGate.

- 1H‑tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. (2021). American Chemical Society.

- MSDS of Ethyl 1H-tetrazole-5-carboxylate. (2017).

- SAFETY DATA SHEET - Sigma-Aldrich. (2024).

- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).

- Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.).

- Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). (2019). Thieme Chemistry.

- Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. (n.d.). Growing Science.

- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.

- Three Coordination Polymers Based on 1H-Tetrazole (HTz) Generated via in Situ Decarboxylation: Synthesis, Structures, and Selective Gas Adsorption Properties. (n.d.). ACS Publications.

- Synthesis and Acidity of 5-(m-Terphenyl-2′-yl)-1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids. (2021). ACS Publications.

- Synthesis of ethyl tetrazole-5-carboxylate. (n.d.). PrepChem.com.

- Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. (2025). MDPI.

- Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal.

- This compound. (n.d.). chemBlink.

- X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. (2014). Growing Science.

- IR Spectra for Carboxylic Acid | Detailed Guide. (2024). Echemi.

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. growingscience.com [growingscience.com]

- 8. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 9. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. echemi.com [echemi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. pnrjournal.com [pnrjournal.com]

- 15. rsc.org [rsc.org]

- 16. rsc.org [rsc.org]

- 17. growingscience.com [growingscience.com]

- 18. lifesciencesite.com [lifesciencesite.com]

- 19. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.dk [fishersci.dk]

- 23. prepchem.com [prepchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Synthesis of 1H-Tetrazole-5-carboxylic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 1H-tetrazole-5-carboxylic acid, a critical heterocyclic compound in modern drug development. As a bioisosteric replacement for the carboxylic acid functional group, it offers enhanced metabolic stability and unique physicochemical properties.[1][2][3][4][5][6] This document is intended for researchers, medicinal chemists, and process development professionals, offering detailed mechanistic insights, field-proven protocols, and critical safety considerations.

The Strategic Importance of this compound

The tetrazole ring is a privileged scaffold in medicinal chemistry.[3] Its structural and electronic properties, particularly its pKa which is comparable to that of a carboxylic acid, allow it to act as a non-classical isostere.[1][2] This substitution can lead to improved pharmacokinetic profiles, as the tetrazole moiety is generally resistant to metabolic degradation pathways that target carboxylic acids.[1][5][6] Consequently, efficient and scalable synthesis of tetrazole-containing molecules, especially this compound and its precursors, is a subject of intense research.

The Core Synthetic Strategy: [3+2] Cycloaddition

The most prevalent and versatile method for constructing the tetrazole ring is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction between a nitrile and an azide.[2][4][7][8] This reaction forms the backbone of nearly all modern synthetic routes to this compound.

Mechanistic Causality: The Role of Catalysis

The direct reaction between a nitrile and sodium azide is often slow. The core principle of modern synthesis is the activation of the nitrile group, making its carbon atom more electrophilic and susceptible to nucleophilic attack by the azide ion.[9] This activation is the primary function of the catalyst.

-

Lewis Acid Catalysis : Lewis acids, such as zinc(II) salts (e.g., ZnCl₂), coordinate to the lone pair of electrons on the nitrile's nitrogen atom.[4][9] This coordination withdraws electron density, significantly increasing the electrophilicity of the nitrile carbon and accelerating the subsequent cyclization.

-

Brønsted Acid Catalysis : Strong proton acids can protonate the nitrile nitrogen, achieving a similar activating effect. Modern approaches favor solid acid catalysts like silica sulfuric acid or sulfonic acid-functionalized graphene oxide (SA-rGO) for their efficiency, reusability, and reduced environmental impact.[7][8][10][11]

The general mechanism is illustrated below. The catalyst (Lewis or Brønsted acid) activates the nitrile, facilitating the attack by the azide anion to form an intermediate that rapidly cyclizes to the tetrazolide anion. Subsequent protonation yields the final 1H-tetrazole product.

Caption: Generalized catalytic mechanism for the [3+2] cycloaddition synthesis of tetrazoles.

Key Precursors for the Carboxylic Acid Moiety

Two primary starting materials are used for the synthesis of this compound itself:

-

Cyanoacetic Acid : This is the most direct precursor, where the nitrile and carboxylic acid functionalities are already present in the starting molecule.[12][13]

-

Alkyl Cyanoformates (e.g., Ethyl Cyanoformate) : In this approach, an ester of the target molecule is synthesized first.[14] The resulting tetrazole ester is then hydrolyzed in a subsequent step to yield the desired carboxylic acid. This can be advantageous for purification and handling.

Comparative Analysis of Catalytic Systems

The choice of catalyst profoundly impacts reaction efficiency, cost, and environmental footprint. Heterogeneous catalysts are increasingly preferred in industrial settings due to their ease of separation and potential for recycling.

| Catalyst System | Precursor | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Homogeneous Lewis Acid | ||||||

| Zinc Chloride (ZnCl₂) | Cyanoacetic Acid | Water | Reflux | - | High | [12] |

| Zinc Bromide (ZnBr₂) | Various Nitriles | Water | 100 | 12-24 | 85-95 | [9] |

| Homogeneous Brønsted Acid | ||||||

| Ammonium Chloride | Various Nitriles | DMF | 120-130 | 12-48 | 60-90 | [2] |

| Heterogeneous Solid Acid | ||||||

| SA-rGO | Benzonitrile | DMSO | 120 | 4 | 94 | [7][8][15] |

| Silica Sulfuric Acid | Various Nitriles | DMF | Reflux | 2-5 | 72-95 | [10][11] |

| CoY Zeolite | Phenylacetonitrile | DMF | 120 | 14 | 92 | [4] |

Field-Validated Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and safety.

Protocol 1: Synthesis from Cyanoacetic Acid via Lewis Acid Catalysis

This method is based on established patent literature and offers a direct, high-yield route.[12]

Step-by-Step Methodology:

-

Setup: In a well-ventilated fume hood equipped with a blast shield, charge a round-bottom flask with cyanoacetic acid (1.0 eq), sodium azide (1.2 eq), zinc chloride (0.1-0.5 eq), and water (10-20 volumes).

-

Reaction: Fit the flask with a reflux condenser and stir the mixture. Heat the reaction to reflux (approx. 100°C) and maintain for 6-12 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. If necessary, concentrate the solvent under reduced pressure.

-

Isolation: Carefully adjust the pH of the aqueous solution to 1-2 with cold dilute hydrochloric acid. This will protonate the tetrazolide anion, causing the product to precipitate.

-

Purification: Cool the mixture to 0-5°C to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1H-tetrazole-5-acetic acid.

Caption: A typical experimental workflow for the synthesis of this compound.

Protocol 2: Synthesis of a 5-Substituted Tetrazole using a Heterogeneous Catalyst

This protocol highlights a modern, greener approach using a reusable solid acid catalyst.[7][8]

Step-by-Step Methodology:

-

Setup: To a round-bottom flask in a fume hood, add the nitrile (e.g., benzonitrile, 1.0 eq), sodium azide (1.5 eq), the solid acid catalyst (e.g., SA-rGO, 10 mg per mmol nitrile), and DMSO (3 mL per mmol nitrile).

-

Reaction: Heat the mixture to 120°C and stir for the required time (e.g., 4 hours), monitoring for completion.

-

Workup: Cool the reaction mixture to room temperature.

-

Isolation: Separate the heterogeneous catalyst by vacuum filtration, washing it with ethyl acetate for reuse. The filtrate contains the product.

-

Purification: Proceed with a standard aqueous workup and extraction, followed by crystallization or chromatography to isolate the pure 5-substituted 1H-tetrazole.

Mandatory Safety Considerations for Azide Chemistry

Trustworthiness in protocol design necessitates an unwavering commitment to safety. Azide compounds are energetic materials and require strict handling procedures.

-

Toxicity: Sodium azide is highly toxic, with a toxicity profile similar to that of sodium cyanide.[16] Always handle with appropriate gloves in a fume hood.

-

Explosive Hazards:

-

Hydrazoic Acid (HN₃): NEVER mix azides with strong acids without extreme caution and control. The reaction generates hydrazoic acid, which is highly toxic, volatile, and explosive.[17][18] Acidifications should be performed slowly and at low temperatures.

-

Heavy Metal Azides: Azides form dangerously shock-sensitive and explosive salts with heavy metals like lead, copper, mercury, and silver.[16][17] AVOID using metal spatulas for transfer and ensure reaction vessels are free from heavy metal contamination.[17][18]

-

Chlorinated Solvents: NEVER use chlorinated solvents like dichloromethane (DCM) or chloroform with sodium azide. This can form extremely explosive diazidomethane and triazidomethane, respectively.[16][19]

-

-

Safe Work Practices:

Caption: Critical safety rules for handling azide reagents.

Conclusion

The synthesis of this compound is predominantly achieved through the [3+2] cycloaddition of a suitable cyano-precursor with an azide source. The evolution of this chemistry has been driven by the development of highly efficient catalysts that activate the nitrile substrate. Modern methods employing heterogeneous solid acids offer significant advantages in terms of safety, operational simplicity, and sustainability. However, the inherently hazardous nature of azide reagents demands rigorous adherence to safety protocols. By understanding the mechanistic underpinnings and respecting the associated hazards, researchers can effectively and safely leverage these synthetic pathways to advance the field of drug discovery.

References

-

Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(19), 11383–11394. [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393. [Link]

-

Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Supporting Information: Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide. Royal Society of Chemistry. [Link]

-

Thorn-Seshold, O. (n.d.). LABORATORY SAFETY FACT SHEET #26 - Synthesizing, Purifying, and Handling Organic Azides. Ludwig-Maximilians-Universität München. [Link]

-

Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Stanford University. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. organic-chemistry.org. [Link]

-

ResearchGate. (n.d.). Mechanism of formation of 1-substituted tetrazole 5 via cycloaddition between the HN3 formed in situ and the isocyanide. ResearchGate. [Link]

- Google Patents. (n.d.). CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method.

-

Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyz. RSC Publishing. [Link]

-

ResearchGate. (2022). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. ResearchGate. [Link]

-

Kantam, M. L., et al. (2011). Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite. The Journal of Organic Chemistry, 76(20), 8474–8480. [Link]

-

University of Pittsburgh Safety. (2013). Safe Handling of Azides. safety.pitt.edu. [Link]

- Google Patents. (n.d.). CN102993114A - Method for producing 1H-tetrazole-5-acetic acid.

-

ResearchGate. (2023). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ResearchGate. [Link]

- Google Patents. (n.d.). US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives.

-

Sun, C., et al. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 19(8), 11599–11607. [Link]

-

Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. beilstein-journals.org. [Link]

-

ResearchGate. (2014). (PDF) Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ResearchGate. [Link]

-

Sajadi, S. M. (n.d.). Synthesis of 5-substituted 1H-tetrazoles using natural and reusable Natrolite zeolite. Soran University. [Link]

-

PubMed. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. National Library of Medicine. [Link]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. soran.edu.iq [soran.edu.iq]

- 6. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. 1H-Tetrazole synthesis [organic-chemistry.org]

- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CN103508971A - 1H-tetrazole-5-acetic acid one-step synthesis production method - Google Patents [patents.google.com]

- 13. CN102993114A - Method for producing 1H-tetrazole-5-acetic acid - Google Patents [patents.google.com]

- 14. US5525733A - Process for preparing tetrazole-5-carboxylic acid derivatives - Google Patents [patents.google.com]

- 15. rsc.org [rsc.org]

- 16. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]

- 17. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 18. safety.pitt.edu [safety.pitt.edu]

- 19. researchgate.net [researchgate.net]

- 20. safety.fsu.edu [safety.fsu.edu]

A Comprehensive Spectroscopic Guide to 1H-Tetrazole-5-carboxylic Acid for Advanced Research

This technical guide provides an in-depth exploration of the key spectroscopic techniques used to characterize 1H-Tetrazole-5-carboxylic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development. This document offers not just data, but a foundational understanding of the principles behind the data acquisition and interpretation, reflecting field-proven insights and a commitment to scientific integrity.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a five-membered ring with four nitrogen atoms and a carboxylic acid functional group. The tetrazole ring is a well-established bioisostere for the carboxylic acid group in medicinal chemistry, offering similar acidic properties but with improved metabolic stability and pharmacokinetic profiles. This makes this compound and its derivatives valuable building blocks in the design of novel therapeutic agents. Accurate and comprehensive spectroscopic characterization is paramount for confirming the structure, purity, and stability of this important molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its atomic connectivity and chemical environment.

A. ¹H NMR Spectroscopy

Theoretical Insights: The ¹H NMR spectrum of this compound is expected to show two main signals: one for the acidic proton of the carboxylic acid and another for the proton attached to the nitrogen atom of the tetrazole ring. The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A robust protocol for obtaining a high-quality ¹H NMR spectrum is crucial for unambiguous structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent due to its ability to dissolve polar compounds and its high boiling point, which minimizes evaporation.[1][2] The acidic protons are more likely to be observed in DMSO-d₆ compared to protic solvents like D₂O, where they would rapidly exchange.

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrumental Parameters (400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): ≥ 3 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons, especially the acidic protons.

-

Number of Scans (NS): 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be sufficient to cover the expected chemical shifts.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Data Interpretation:

-

-COOH Proton: A broad singlet is anticipated in the downfield region, typically between δ 12.0 and 14.0 ppm. The broadness is due to chemical exchange and hydrogen bonding.

-

N-H Proton: A broad singlet is also expected for the N-H proton of the tetrazole ring, likely in the region of δ 15.0 - 17.0 ppm, although this can vary significantly. In some cases, this peak may be difficult to observe due to rapid exchange.

B. ¹³C NMR Spectroscopy

Theoretical Insights: The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Two distinct signals are expected: one for the carboxylic acid carbon and one for the carbon atom within the tetrazole ring.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrumental Parameters (100 MHz Spectrometer):

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Spectral Width (SW): A spectral width of approximately 200-220 ppm is standard.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Data Interpretation:

Based on data from similar 5-substituted-1H-tetrazoles, the expected chemical shifts are:[3][4]

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C=O (Carboxylic Acid) | 158.0 - 165.0 | The carbonyl carbon of a carboxylic acid is deshielded and appears in this characteristic downfield region. |

| C5 (Tetrazole Ring) | 150.0 - 157.0 | The carbon atom within the electron-deficient tetrazole ring is also significantly deshielded. |

II. Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol: Acquiring an FT-IR Spectrum using the KBr Disc Method

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent disc.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

-

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[3]

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong | Strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band. |

| N-H Stretch (Tetrazole) | 3200 - 3000 | Medium, Broad | The N-H stretching vibration of the tetrazole ring. |

| C=O Stretch (Carboxylic Acid) | 1720 - 1680 | Strong | The carbonyl stretch is a very characteristic and intense absorption. |

| C=N and N=N Stretches (Tetrazole Ring) | 1600 - 1400 | Medium to Strong | Ring stretching vibrations of the tetrazole moiety. |

| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium | In-plane bending of the O-H bond. |

| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Strong | Stretching of the C-O single bond. |

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatograph.

-

Acquire the spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

-

Data Interpretation:

-

Molecular Ion: The molecular weight of this compound is 114.06 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 115.07. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 113.05.

-

Fragmentation Pattern: The fragmentation of tetrazoles is characteristic. In positive ion mode, a common fragmentation pathway involves the loss of a molecule of hydrazoic acid (HN₃, 43 Da). In negative ion mode, the loss of a molecule of nitrogen (N₂, 28 Da) is frequently observed.[5] For this compound, the deprotonated molecule [M-H]⁻ could also lose a molecule of carbon dioxide (CO₂, 44 Da).

IV. Workflow and Data Integration

A logical workflow for the spectroscopic characterization of this compound integrates the data from these techniques for a comprehensive analysis.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its chemical structure. By following robust experimental protocols and applying sound principles of spectral interpretation, researchers can ensure the quality and identity of this important molecule, which is a critical step in its application in drug discovery and development. This guide serves as a foundational resource for scientists, providing not only the expected data but also the rationale behind the experimental choices and data interpretation.

References

-

Mittal, R., Kumar, A., & Awasthi, S. K. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by graphene oxide-based solid acid carbocatalyst. RSC Advances, 11(34), 20845-20857. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, DMSO-d6) δ 1.39. Retrieved from [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (2022). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. Current Chemistry Letters, 11(4), 365-372. [Link]

-

Singh, R. P., Singh, R. K., & Singh, O. V. (2014). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1369-1385. [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. [Link]

-

Sultan, A., & Jasim, E. Q. (2014). Synthesis, Characterization and Study of Some Tetrazole Compounds as New Corrosion Inhibitors for C-steel in 0.5 M HCl Solution. International Journal of Industrial Chemistry, 5(1), 1-10. [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR chemical shifts of 5-arylamino-1H-tetrazoles (3a-i). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of (A) the experimental infrared spectrum of tetrazole.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazole, 5-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). Cas 75773-99-8,this compound. Retrieved from [Link]

-

Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & medicinal chemistry, 10(11), 3379–3393. [Link]

-

ResearchGate. (n.d.). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: Medicinal chemistry and synthetic methods. Retrieved from [Link]

-

Wang, X., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1H-Tetrazole-5-carboxylic Acid

Introduction: The Significance of 1H-Tetrazole-5-carboxylic Acid in Modern Drug Discovery

This compound is a pivotal heterocyclic compound that holds a significant position in medicinal chemistry and materials science. It is most renowned in the pharmaceutical industry as a bioisostere for the carboxylic acid functional group. Bioisosterism, the strategy of substituting one chemical group with another that retains similar physicochemical properties, is a cornerstone of modern drug design. The replacement of a carboxylic acid with a tetrazole ring can profoundly influence a molecule's metabolic stability, lipophilicity, and oral bioavailability, often leading to improved pharmacokinetic profiles.[1][2] The acidity of the tetrazole's N-H proton is comparable to that of a carboxylic acid, allowing it to engage in similar critical interactions, such as salt bridges, with biological targets.[1][3]

This guide offers a comprehensive exploration of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document provides not only quantitative data but also the underlying scientific principles and detailed experimental protocols for their determination. Understanding these fundamental properties is critical for predicting the behavior of this compound in both chemical and biological systems, thereby enabling its rational application in the design of novel therapeutics and advanced materials.

Molecular and Physicochemical Properties

A precise understanding of the molecular and physicochemical characteristics of this compound is essential for its application. These properties govern its reactivity, solubility, and interaction with other molecules.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂N₄O₂ | [4] |

| Molecular Weight | 114.06 g/mol | [4] |

| CAS Number | 75773-99-8 | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Calculated Density | 1.902 ± 0.06 g/cm³ | [4] |

| Calculated pKa | 2.83 ± 0.10 (Predicted for ethyl ester derivative) | [5] |

| Calculated Solubility | 47 g/L (in water at 25°C) | [4] |

Note: Some properties, such as pKa, are based on predictive models or data from closely related derivatives like its ethyl ester, as direct experimental values for the parent acid can be scarce in public literature.

Acidity (pKa)

The acidity of this compound is arguably its most critical feature for bioisosteric applications. The pKa value quantifies the tendency of the molecule to donate a proton. The acidity of the tetrazole ring proton (N-H) is significantly influenced by the electron-withdrawing carboxylic acid group at the 5-position. The delocalization of the resulting negative charge across the four nitrogen atoms of the tetrazolate anion provides substantial stabilization, making the proton relatively acidic.[6] This acidity is comparable to that of many carboxylic acids, which is a key reason for its success as a bioisostere.[1][6]

Solubility

Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. This compound has a calculated aqueous solubility of 47 g/L at 25°C, indicating it is reasonably soluble in water.[4] Its solubility is influenced by the polar nature of both the tetrazole ring and the carboxylic acid group, which can participate in hydrogen bonding with water molecules. In organic synthesis, polar solvents like DMF and DMSO are often effective, though their high boiling points and miscibility with water can complicate product isolation.[7] The choice of solvent is crucial and is highly dependent on the specific reaction conditions.[7]

Crystal Structure

Experimental Determination of Physical Properties

To ensure scientific rigor, the properties listed above must be verifiable through robust experimental methods. The following sections detail standardized protocols for determining key physical parameters.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method is a gold standard for accurately measuring pKa values.[6][9] It involves monitoring the pH of a solution of the analyte as a standardized titrant is added.

Methodology:

-

Preparation of Solutions:

-

Accurately prepare a 0.01 M solution of this compound in deionized water. If solubility is a concern, a co-solvent like methanol or DMSO may be used, though its effect on the pKa must be noted.

-

Prepare and standardize a 0.1 M solution of a strong base, typically sodium hydroxide (NaOH).

-

-

Instrument Calibration:

-

Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy across the expected pH range.

-

-

Titration Procedure:

-

Place a known volume (e.g., 25.0 mL) of the tetrazole solution into a thermostatted beaker maintained at 25°C.

-

Immerse the calibrated pH electrode and a small magnetic stir bar into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a calibrated burette.

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[9]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added.

-

The equivalence point is identified as the point of maximum slope on the titration curve (often determined from a first or second derivative plot).

-

The pKa is the pH value at the half-equivalence point, where exactly half of the acid has been neutralized by the base.[9]

-

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 2: Determination of Aqueous Solubility by the Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining thermodynamic equilibrium solubility.[10]

Methodology:

-

Sample Preparation:

-

Add an excess amount of solid this compound to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, PBS, to mimic physiological pH) in a sealed, inert container. The presence of undissolved solid is crucial to ensure saturation.[10]

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

-

-

Quantification:

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions. The result is reported as mass per unit volume (e.g., mg/mL or g/L).

-

Caption: Experimental workflow for the shake-flask solubility method.

Conclusion and Future Directions

This compound remains a molecule of high interest due to its proven utility as a carboxylic acid bioisostere. Its physical properties—particularly its acidity and solubility—are central to its function and application. The protocols and data presented in this guide provide a foundational framework for researchers working with this compound. While calculated values offer useful estimates, precise experimental determination of these properties for each new derivative or formulation is paramount for successful research and development. Future work should focus on expanding the experimental database for substituted analogs to build more accurate structure-property relationship models, further empowering rational design in medicinal chemistry.

References

- ChemBK. (2024). 1H-Tetrazolyl-5-Carboxylic acid ethyl ester.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- ACS Publications. (2015). Modified Method for Measuring the Solubility of Pharmaceutical Compounds in Organic Solvents by Visual Camera.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Sigma-Aldrich. (n.d.). 1H-Tetrazole-5-acetic acid 96%.

- PubChem. (n.d.). 1-Methyl-1H-tetrazole-5-carboxylic acid ethyl ester.

- BenchChem. (2025). An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole.

- BenchChem. (2025). Tetrazole vs. Carboxylic Acid: a comparative analysis in drug design.

- chemBlink. (n.d.). This compound [CAS# 75773-99-8].

- Royal Society of Chemistry. (n.d.). Practical scale up synthesis of carboxylic acids and their bioisosteres 5- substituted-1H-tetrazoles catalyzed by graphene oxide.

- American Chemical Society. (2021). 1H-tetrazoles: Evidence for an Enhanced Polar−π Effect Compared to Carboxylic Acids.

- ResearchGate. (2025). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.

- Fisher Scientific. (n.d.). This compound ethyl ester,sodium salt - SAFETY DATA SHEET.

- CORA. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres.

- Bioorganic & Medicinal Chemistry. (n.d.). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods.

- Chemcd. (n.d.). This compound ethyl ester sodium salt, 96107-94-7.

- TargetMol. (n.d.). Tetrazole | Antibacterial.

- AChemBlock. (n.d.). This compound ethyl ester 95%.

- Fisher Scientific. (n.d.). This compound ethyl ester sodium salt, 97%, Thermo Scientific.

- Acints. (n.d.). 55408-10-1 | MFCD00243017 | this compound ethyl ester.

- ResearchGate. (n.d.). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole a.

- ResearchGate. (n.d.). Ambient and high-pressure crystal structures for 1H-tetrazole.

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. Tetrazole | Antibacterial | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS # 75773-99-8, this compound, 1H-Tetrazole-5-formic acid - chemBlink [chemblink.com]

- 5. chembk.com [chembk.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. lifechemicals.com [lifechemicals.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Acidity and pKa of 1H-Tetrazole-5-carboxylic acid

Executive Summary

1H-Tetrazole-5-carboxylic acid is a unique heterocyclic compound featuring two distinct acidic centers: the carboxylic acid proton and the tetrazole ring N-H proton. This dual acidic nature, combined with the tetrazole ring's role as a metabolically stable bioisostere for carboxylic acids, makes a thorough understanding of its ionization behavior paramount for applications in medicinal chemistry and drug design. This guide provides a comprehensive analysis of the structural and electronic factors governing the acidity of this molecule, presents predicted pKa values, details a robust experimental protocol for their determination, and discusses the implications of these properties for pharmaceutical development.

The Chemical Rationale: Understanding the Acidity of a Diacidic Heterocycle

This compound (CAS 75773-99-8) is a diprotic acid, meaning it can donate two protons in a stepwise manner. The acidity of each proton is profoundly influenced by the electronic interplay between the aromatic tetrazole ring and the carboxylic acid moiety.

-

The Carboxylic Acid Proton (-COOH): The tetrazole ring is a potent electron-withdrawing group due to the high electronegativity of its four nitrogen atoms. This strong inductive effect pulls electron density away from the attached carboxylic acid group, stabilizing the resulting carboxylate anion (-COO⁻) upon deprotonation. This stabilization makes the carboxylic acid proton significantly more acidic (i.e., lowers its pKa) than that of a typical alkyl or aryl carboxylic acid.

-

The Tetrazole Proton (N-H): Similarly, the carboxylic acid group is electron-withdrawing, which enhances the acidity of the N-H proton on the tetrazole ring compared to unsubstituted 1H-tetrazole. Upon deprotonation, the resulting negative charge on the tetrazolate anion is extensively delocalized across all four ring nitrogen atoms through resonance, a key feature contributing to its inherent acidity.[1]

The molecule, therefore, has two distinct dissociation constants, pKa1 and pKa2, corresponding to the sequential loss of the two protons.

Quantitative Acidity: pKa Values and Dissociation Equilibria

Data Summary: Predicted and Comparative pKa Values

| Compound | Acidic Proton | Predicted/Experimental pKa | Reference/Comment |

| This compound | -COOH (pKa1) | ~2.32 | Computationally predicted.[6] |

| N-H (pKa2) | ~4-5 (Estimated) | Estimated based on data for related compounds. The electron-donating -COO⁻ group raises the pKa relative to pKa1. | |

| Benzoic Acid | -COOH | 4.20 | Standard reference value. |

| 1H-Tetrazole | N-H | ~4.9 | Experimental value.[1] |

The first pKa (pKa1) is assigned to the carboxylic acid proton, which is the most acidic site. After its deprotonation, the resulting molecule is a monoanion (tetrazole-5-carboxylate). The negatively charged carboxylate group is electron-donating, which slightly destabilizes the tetrazolate anion formed upon the second deprotonation. Consequently, the second pKa (pKa2) is expected to be higher than pKa1 but is likely in a range comparable to or slightly less acidic than unsubstituted 1H-tetrazole.

Field-Proven Methodology: Experimental pKa Determination by Potentiometric Titration

For a diprotic acid like this compound, potentiometric titration is the gold-standard method for experimentally determining both pKa values. This protocol provides a self-validating system for generating a precise titration curve from which the dissociation constants can be derived.

Protocol: Potentiometric Titration of this compound

Objective: To determine the pKa1 and pKa2 values by titrating a solution of the acid with a standardized strong base and monitoring the pH.

Materials:

-

This compound (analyte)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (titrant)

-

Deionized, CO₂-free water

-

pH meter with a glass combination electrode

-

Calibrated burette (Class A)

-

Magnetic stirrer and stir bar

-

Standard pH buffers (e.g., pH 4.01, 7.00, 10.01)

Step-by-Step Methodology:

-

Preparation of Analyte Solution:

-

Accurately weigh approximately 0.1 mmol of this compound (MW: 114.06 g/mol ).

-

Dissolve the analyte in ~50 mL of CO₂-free deionized water in a 100 mL beaker. Causality: Using CO₂-free water is critical to prevent interference from carbonic acid, which would introduce errors in the titration curve.

-

-

pH Meter Calibration:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa values. Causality: Accurate calibration ensures the measured pH values are reliable, which is the foundation of the entire experiment.

-

-

Titration Setup:

-

Place the beaker with the analyte solution on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.

-

-

Titration Procedure:

-

Begin stirring the analyte solution at a moderate, constant speed.

-

Record the initial pH of the solution before adding any titrant.

-

Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).

-

After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly (approaching an equivalence point), reduce the increment size (e.g., to 0.05 mL) to capture the inflection point with high resolution.

-

Continue the titration well past the second equivalence point (e.g., to pH 11-12).

-

-

Data Analysis:

-

Plot the recorded pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the two equivalence points (V_eq1 and V_eq2), which are the points of steepest inflection on the curve. For higher accuracy, plot the first derivative (ΔpH/ΔV vs. V) and identify the peaks.

-

Determine the half-equivalence points: V_half-eq1 = V_eq1 / 2 and V_half-eq2 = V_eq1 + (V_eq2 - V_eq1) / 2.

-

The pKa values are equal to the pH at these half-equivalence points:

-

pKa1 = pH at V_half-eq1

-

pKa2 = pH at V_half-eq2

-

-

Implications for Drug Development

The specific ionization profile of this compound is critical to its function and application in drug design.

-

Solubility and Permeability: With two acidic groups, the molecule's charge state changes significantly with pH. At low pH (e.g., in the stomach), it will be largely neutral, favoring membrane permeability. As pH increases through the intestine and into the bloodstream (pH 7.4), it will become predominantly dianionic, greatly enhancing its aqueous solubility. This behavior directly impacts its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

-

Receptor Binding: The ability to present two negatively charged sites at physiological pH allows the molecule to act as a powerful pharmacophore, potentially forming two distinct ionic bonds or multiple hydrogen bonds with a biological target. This can lead to high-affinity and high-specificity interactions that would be difficult to achieve with a mono-acidic compound.

-

Bioisosterism: While a simple 5-substituted tetrazole is an isostere of a carboxylic acid, this compound can be considered a bioisostere for dicarboxylic acids like malonic or succinic acid, but with a more rigid and metabolically stable scaffold.[7]

Conclusion

This compound presents a fascinating case study in molecular acidity, where the mutual electron-withdrawing effects of its two functional groups result in two distinct and predictable pKa values. The first deprotonation occurs at the highly acidified carboxylic acid (pKa1 ≈ 2.32), followed by the deprotonation of the tetrazole N-H (pKa2 ~ 4-5). This ionization profile governs the molecule's physicochemical properties and its potential interactions with biological systems, making it a valuable scaffold for drug development professionals. The robust and reliable method of potentiometric titration provides the definitive experimental means to validate these properties, ensuring a solid foundation for rational drug design and optimization.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved January 6, 2026, from [Link]

-

CompuDrug. (n.d.). pKalc. Retrieved January 6, 2026, from [Link]

-

Hutchison Group, University of Pittsburgh. (n.d.). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. GitHub. Retrieved January 6, 2026, from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved January 6, 2026, from [Link]

-

Optibrium. (2019). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

-

LookChem. (n.d.). Cas 75773-99-8, this compound. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2010). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Request PDF. [Link]

-

Hindawi. (2013). Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl) Co(II) Complex. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. acdlabs.com [acdlabs.com]

- 3. pKalc | www.compudrug.com [compudrug.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. schrodinger.com [schrodinger.com]

- 6. Cas 75773-99-8,this compound | lookchem [lookchem.com]

- 7. Synthesis and Supramolecular Structure of a (5-(3-(1H-tetrazol-5-yl)phenyl)-1H-tetrazole) Cobalt Complex - PMC [pmc.ncbi.nlm.nih.gov]

Tautomerism in 5-Substituted-1H-Tetrazoles: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-substituted-1H-tetrazole moiety is a cornerstone in modern medicinal chemistry, primarily owing to its role as a bioisosteric replacement for the carboxylic acid group. This function is critically dependent on its unique physicochemical properties, which are in turn governed by a fascinating and often pivotal phenomenon: tautomerism. This in-depth technical guide provides a comprehensive exploration of the tautomeric equilibrium between the 1H- and 2H-forms of 5-substituted tetrazoles. We will delve into the fundamental principles governing this equilibrium, the profound influence of substituents and solvent environments, and the state-of-the-art analytical and computational methodologies employed for its characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge and practical insights to navigate the complexities of tetrazole tautomerism in their scientific endeavors.

The Fundamental Principle: A Dynamic Equilibrium of Prototropic Tautomers

5-Substituted-1H-tetrazoles exist as a dynamic equilibrium between two principal prototropic tautomers: the 1H-tetrazole and the 2H-tetrazole.[1][2] This equilibrium arises from the migration of a proton between the nitrogen atoms of the tetrazole ring. While other tautomeric forms are theoretically possible, the 1H and 2H isomers are the most stable and experimentally observed.[3]

The position of this equilibrium is not static; it is a delicate balance influenced by a multitude of factors, including the electronic and steric nature of the substituent at the C5 position, the polarity and hydrogen-bonding capability of the solvent, temperature, and the physical state (solid, liquid, or gas).[4][5] Understanding and controlling this equilibrium is paramount, as the distinct electronic and steric profiles of the 1H and 2H tautomers can significantly impact a molecule's biological activity, pharmacokinetic properties, and even its synthetic accessibility.[6]

Caption: Prototropic tautomerism in 5-substituted-1H-tetrazoles.

Factors Influencing the Tautomeric Equilibrium

The delicate balance between the 1H and 2H tautomers is a consequence of the interplay between intramolecular and intermolecular forces. A thorough understanding of these factors is crucial for predicting and manipulating the predominant tautomeric form.

The Role of the C5-Substituent: Electronic and Steric Effects

The nature of the substituent at the C5 position exerts a profound influence on the tautomeric equilibrium. This influence can be broadly categorized into electronic and steric effects.

-

Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) at the C5 position can differentially stabilize or destabilize the 1H and 2H tautomers. The 1H-tautomer is generally more polar than the 2H-tautomer.[5] Consequently, the electronic nature of the substituent can modulate the dipole moment and overall polarity of each tautomer, thereby influencing their relative stability in a given environment.

-

Steric Effects: Bulky substituents at the C5 position can introduce steric hindrance, which may favor one tautomer over the other. For instance, a sterically demanding group might disfavor the 1H tautomer due to closer proximity to the N1-proton.

Caption: Influence of electronic effects of C5 substituents on tautomeric equilibrium.

The Solvent Environment: A Key Determinant

The solvent plays a critical role in dictating the position of the tautomeric equilibrium. The general principle is that polar solvents tend to favor the more polar tautomer, which is typically the 1H form.

-

Polar Protic Solvents: Solvents capable of hydrogen bonding, such as water and alcohols, can selectively stabilize one tautomer over the other through specific solute-solvent interactions.

-

Polar Aprotic Solvents: Solvents like DMSO and DMF, which are polar but lack hydrogen-bond donating ability, primarily influence the equilibrium through dipole-dipole interactions.

-

Nonpolar Solvents: In nonpolar solvents, the less polar 2H-tautomer is often favored.[5]

The interplay between the substituent and the solvent is crucial. For example, a tetrazole with an electron-donating group (favoring the 1H tautomer) in a polar solvent will likely exist predominantly as the 1H tautomer. Conversely, a tetrazole with an electron-withdrawing group in a nonpolar solvent may favor the 2H form.

Table 1: Influence of Solvent on the Tautomeric Ratio of 5-Phenyl-1H-tetrazole

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approximate 1H:2H Ratio |

| DMSO-d6 | 47.2 | 1H | ~4:1 |

| CD3OD | 32.7 | 1H | ~3:1 |

| CDCl3 | 4.8 | 2H | ~1:2 |

Note: The ratios are approximate and can vary with temperature and concentration.

Experimental Characterization of Tautomers

The unambiguous identification and quantification of tetrazole tautomers rely on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool in Solution

NMR spectroscopy is the most widely used technique for studying tautomeric equilibria in solution.[4] Both ¹H and ¹³C NMR provide valuable information, but ¹⁵N NMR, where feasible, offers a more direct probe of the nitrogen environment.[7]

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the 5-substituted-1H-tetrazole in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃, CD₃OD) to a known concentration (typically 5-10 mg/mL).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Signal Assignment: Identify the distinct signals corresponding to the protons of the 1H and 2H tautomers. The chemical shifts of the protons on the substituent adjacent to the tetrazole ring are often sensitive to the tautomeric form.

-

Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Caption: Workflow for determining tautomer ratios by ¹H NMR spectroscopy.

Single-Crystal X-ray Diffraction: The Definitive Solid-State Structure

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.[4][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 5-substituted-1H-tetrazole suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[9][10]

-

Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. This will reveal the precise atomic positions and unequivocally identify the tautomeric form present in the solid state.

Synthesis of a Representative 5-Substituted-1H-Tetrazole: 5-Phenyl-1H-tetrazole

The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[11]

Experimental Protocol: Synthesis of 5-Phenyl-1H-tetrazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzonitrile (1.0 eq), sodium azide (1.2 eq), and a catalyst such as zinc chloride (0.5 eq) or triethylammonium chloride (1.0 eq) in a suitable solvent like water or DMF.

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using an organic solvent, dilute with water and acidify with hydrochloric acid to a pH of ~2 to precipitate the product. If using water, acidify the reaction mixture directly.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford pure 5-phenyl-1H-tetrazole.

Computational Modeling: A Predictive and Complementary Approach

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the relative stabilities of tautomers and complementing experimental findings.[12]

Computational Workflow: DFT for Tautomer Ratio Prediction

-

Structure Optimization: Build the 3D structures of both the 1H and 2H tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermochemical data (enthalpy and Gibbs free energy).

-

Solvation Modeling: To predict the tautomeric equilibrium in solution, incorporate the effect of the solvent using a continuum solvation model (e.g., PCM, SMD). Perform geometry optimizations and frequency calculations for each tautomer in the desired solvent.[13]

-

Relative Energy Calculation: Calculate the difference in the Gibbs free energies (ΔG) between the two tautomers in the chosen solvent. The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the predominant form.

-

Tautomer Ratio Prediction: The equilibrium constant (K) and the tautomer ratio can be calculated from the ΔG value using the equation: ΔG = -RTln(K).

Caption: A typical DFT workflow for predicting tautomer ratios.

Implications in Drug Development

The tautomeric state of a 5-substituted-1H-tetrazole can have profound implications in drug discovery and development:

-

Receptor Binding: The 1H and 2H tautomers have different hydrogen bond donor/acceptor patterns and overall shapes, which can lead to distinct binding modes and affinities for a biological target.[6]

-

Physicochemical Properties: Tautomerism influences key properties such as pKa, lipophilicity, and solubility, which in turn affect a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Intellectual Property: The existence of different tautomers can have implications for patent claims and the novelty of chemical entities.

Table 2: pKa Values of Representative 5-Substituted-1H-Tetrazoles

| Substituent (R) | pKa of 5-R-1H-tetrazole | Reference |

| -H | 4.89 | [1] |

| -CH₃ | 5.55 | [14] |

| -C₆H₅ | 4.45 | [14] |

| -NH₂ | 6.03 | [15] |

| -CF₃ | 3.34 | [16] |

Conclusion

The tautomerism of 5-substituted-1H-tetrazoles is a multifaceted phenomenon with significant implications for their chemistry and biological activity. A comprehensive understanding of the factors governing the tautomeric equilibrium and the application of appropriate analytical and computational tools are essential for researchers in academia and industry. This guide has provided a detailed overview of the core principles, influential factors, and practical methodologies for the study of tetrazole tautomerism. By leveraging this knowledge, scientists can better design, synthesize, and characterize novel tetrazole-containing molecules with tailored properties for a wide range of applications, particularly in the realm of drug discovery.

References

-

Perry, C. J., Ramos, S. A., Phelps, M. C., Mueller, L. J., & Beran, G. J. O. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society. [Link]

-

Ilie, A. S., & Ciuca, V. (2018). Experimental and pKa prediction aspects of tautomerism of drug-like molecules. Bioorganic & Medicinal Chemistry, 26(19), 5246-5260. [Link]

-

Perry, C. J., Ramos, S. A., Phelps, M. C., Mueller, L. J., & Beran, G. J. O. (2025). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

-

Zhang, R., Lu, M., & Xu, Y. (2025). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Materials Chemistry A. [Link]

-

Wikipedia contributors. (2025). Tetrazole. Wikipedia. [Link]

-

Kantharaju, K., & Sureshbabu, V. V. (2025). Identifying 1H/2H Tetrazole Tautomers via LFER: A Chemical Education Perspective. Journal of Chemical Education. [Link]

-